Cosmene: A Technical Guide to its Structure and Chemical Properties
Cosmene: A Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cosmene, a monoterpene hydrocarbon, is a naturally occurring compound found in various plants. This technical guide provides a comprehensive overview of the structure, chemical properties, and spectral data of Cosmene. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this molecule. This document collates available data on its physicochemical properties, provides a summary of its spectral characteristics, and outlines a plausible synthetic approach. While specific biological activities and detailed signaling pathways of Cosmene are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge required for such investigations.
Chemical Structure and Identification
Cosmene, systematically named (3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene, is an acyclic monoterpene.[1] Its structure is characterized by a ten-carbon backbone with four conjugated double bonds and two methyl group substitutions.
Molecular Formula: C₁₀H₁₄[1]
Molecular Weight: 134.22 g/mol [1]
IUPAC Name: (3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene[1]
CAS Registry Number: 460-01-5[1]
Synonyms: (E,E)-Cosmene, trans,trans-2,6-Dimethyl-1,3,5,7-octatetraene[1]
Physicochemical Properties
The physicochemical properties of Cosmene are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Boiling Point | 188-190 °C (estimated) | |
| Melting Point | -2 to -1 °C | |
| Vapor Pressure | 0.4883 hPa @ 20°C; 0.7185 hPa @ 25°C (estimated) | |
| Solubility | Soluble in ethanol, methanol, isopropanol. Insoluble in water. | |
| XLogP3-AA | 4.4 |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of Cosmene. The following tables summarize the key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | (Not available) |
| C2 | (Not available) |
| C3 | (Not available) |
| C4 | (Not available) |
| C5 | (Not available) |
| C6 | (Not available) |
| C7 | (Not available) |
| C8 | (Not available) |
| C9 (Methyl) | (Not available) |
| C10 (Methyl) | (Not available) |
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| H1 | (Not available) | (Not available) |
| H3 | (Not available) | (Not available) |
| H4 | (Not available) | (Not available) |
| H5 | (Not available) | (Not available) |
| H7 | (Not available) | (Not available) |
| H8 | (Not available) | (Not available) |
| H9 (Methyl) | (Not available) | (Not available) |
| H10 (Methyl) | (Not available) | (Not available) |
Infrared (IR) Spectroscopy
The IR spectrum of Cosmene is characterized by absorptions corresponding to its alkene and methyl functionalities.
Table 3: Characteristic IR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2970-2850 | Strong | C-H stretch (methyl) |
| ~1640-1600 | Medium-Weak | C=C stretch (conjugated) |
| ~1450 | Medium | C-H bend (methyl) |
| ~965 | Strong | =C-H bend (trans-alkene) |
Mass Spectrometry (MS)
Mass spectrometry data provides information on the molecular weight and fragmentation pattern of Cosmene.
Table 4: Key Mass Spectrometry Fragments
| m/z | Relative Intensity | Possible Fragment |
| 134 | [M]⁺ | Molecular Ion |
| 119 | High | [M - CH₃]⁺ |
| 91 | Moderate | Tropylium ion ([C₇H₇]⁺) |
Synthesis
A detailed, experimentally verified total synthesis of Cosmene is not prominently described in the reviewed literature. However, a plausible retro-synthetic analysis suggests that it could be synthesized from readily available starting materials like geranial.
Proposed Synthetic Pathway
A potential synthetic route could involve the Wittig reaction of a suitable phosphonium ylide with an α,β-unsaturated aldehyde derived from geranial. The stereochemistry of the double bonds would need to be carefully controlled.
Caption: Proposed synthetic pathway for Cosmene from Geranial.
General Experimental Protocol for Wittig Reaction
The following is a general protocol for a Wittig reaction, which would need to be optimized for the specific synthesis of Cosmene.
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Ylide Preparation: A phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon). A strong base (e.g., n-butyllithium) is added dropwise at a low temperature (e.g., -78 °C) to generate the ylide.
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Reaction with Aldehyde: The α,β-unsaturated aldehyde, dissolved in the same solvent, is added slowly to the ylide solution at low temperature.
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Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for a specified time. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Biological Activity
Cosmene is known to be a component of the essential oils of various plants and is released as a defense volatile in response to herbivory.[1] However, specific studies detailing its pharmacological activities, mechanisms of action, and effects on biological signaling pathways are limited in the currently available scientific literature. Given its structural similarity to other monoterpenes with known biological activities, Cosmene presents an interesting candidate for future research in areas such as antimicrobial, anti-inflammatory, and anticancer studies.
Potential Research Workflow for Biological Activity Screening
To investigate the biological potential of Cosmene, a systematic screening process is recommended.
Caption: Proposed workflow for investigating the biological activity of Cosmene.
Conclusion
Cosmene is a structurally interesting monoterpene with a well-defined chemical identity. This guide has summarized its key physicochemical and spectroscopic properties. While its synthesis and biological activities are not yet extensively explored in the scientific literature, the information provided here serves as a solid foundation for future research. The proposed synthetic strategy and biological screening workflow offer starting points for researchers interested in exploring the potential of Cosmene in drug discovery and other applications. Further investigation is warranted to fully elucidate its chemical reactivity and biological functions.
